Thermal Decomposition Advantage Over CBP
DOFL-CBP exhibits a thermal decomposition temperature (TGA, 0.5% weight loss) exceeding 310 °C, as reported in vendor technical specifications . This value represents the intrinsic thermal stability of the small molecule under inert atmosphere. In contrast, the benchmark host CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) possesses a glass transition temperature (T_g) of only ~112 °C, above which molecular mobility increases significantly, facilitating crystallization and device degradation [1]. While TGA and T_g measure different thermal phenomena, the wide gap between DOFL-CBP's decomposition threshold (>310 °C) and CBP's glass transition (~112 °C) indicates that DOFL-CBP-based emissive layers will retain amorphous morphological integrity across a substantially broader operational temperature window. The closely related ditolyl analog DPFL-CBP shows a marginally higher TGA (>330 °C) , suggesting that the 9,9-diaryl substitution provides a slight thermal stability advantage over the 9,9-dialkyl motif; however, the dioctyl chains confer superior solubility for solution processing.
| Evidence Dimension | Thermal stability – decomposition (TGA) vs. glass transition (Tg) |
|---|---|
| Target Compound Data | DOFL-CBP: TGA >310 °C (0.5% weight loss); no Tg reported in vendor datasheet |
| Comparator Or Baseline | CBP: Tg ~112 °C; DPFL-CBP (ditolyl analog): TGA >330 °C (0.5% weight loss) |
| Quantified Difference | DOFL-CBP decomposition threshold exceeds CBP glass transition by approximately 198 °C; DPFL-CBP TGA exceeds DOFL-CBP TGA by ~20 °C |
| Conditions | DOFL-CBP and DPFL-CBP: TGA under inert atmosphere (vendor specification); CBP: Tg measured by in situ spectroscopic ellipsometry during controlled heating |
Why This Matters
A host material with high thermal decomposition temperature and amorphous stability is essential for long-lifetime OLED devices subjected to Joule heating during operation; DOFL-CBP's thermal profile supports applications where CBP's low Tg would lead to premature crystallization and device failure.
- [1] Ràfols-Ribé, J.; et al. Probing Phase Transitions and Interfacial Reorganization in TAPC/CBP/BPhen OLED Stacks by In Situ Ellipsometry. Materials 2025, 18 (10), 2261. CBP Tg ~112 °C. View Source
